6-Methoxy-1-(4-nitrophenyl)hexan-1-one is an organic compound characterized by its unique structure, which includes a methoxy group and a nitrophenyl moiety. This compound is classified as a ketone due to the presence of a carbonyl group (C=O) in its structure. It is utilized in various scientific applications, particularly in organic synthesis and medicinal chemistry.
The compound can be synthesized from starting materials such as 4-nitrobenzaldehyde and 6-methoxyhexan-1-one. The synthesis typically involves a condensation reaction, which is a common method in organic chemistry for forming new carbon-carbon bonds.
6-Methoxy-1-(4-nitrophenyl)hexan-1-one is classified under:
The synthesis of 6-Methoxy-1-(4-nitrophenyl)hexan-1-one generally follows these steps:
The reaction's efficiency can be influenced by factors such as temperature, solvent choice, and the concentration of reactants. Monitoring the reaction progress can be done through techniques like thin-layer chromatography.
The molecular structure of 6-Methoxy-1-(4-nitrophenyl)hexan-1-one features:
Property | Value |
---|---|
Molecular Weight | 251.28 g/mol |
IUPAC Name | 6-methoxy-1-(4-nitrophenyl)hexan-1-one |
InChI | InChI=1S/C13H17NO4/c1-18-10-4... |
Canonical SMILES | COCCCCCC(=O)C1=CC=C(C=C1)N+[O-] |
6-Methoxy-1-(4-nitrophenyl)hexan-1-one can undergo several chemical transformations:
Common reagents and conditions for these reactions include:
Major products from these reactions include carboxylic acids, amines, and various substituted derivatives depending on the nucleophile used.
The mechanism of action for 6-Methoxy-1-(4-nitrophenyl)hexan-1-one involves several key steps during its chemical reactions:
The compound exhibits typical characteristics of aromatic ketones:
Key chemical properties include:
Relevant data indicates that its melting point and boiling point are crucial for determining its handling and application in various settings.
6-Methoxy-1-(4-nitrophenyl)hexan-1-one is primarily used in:
Research continues into its applications within drug development and material science, highlighting its versatility as a synthetic building block .
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1